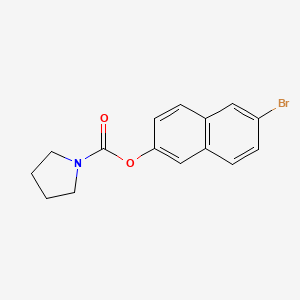
N-(furan-2-ylmethyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-4-phenylbutanamide is an organic compound that belongs to the class of amides It features a furan ring, a phenyl group, and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-phenylbutanamide typically involves the reaction of furan-2-carboxylic acid with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
N-(furan-2-ylmethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: N-(furan-2-ylmethyl)-4-phenylbutanamine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with various enzymes and receptors, leading to biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethyl)-4-phenylbutanamine: The reduced form of the amide.
Furan-2-carboxylic acid: The precursor used in the synthesis.
4-Phenylbutanoyl chloride: The acylating agent used in the synthesis.
Uniqueness
N-(furan-2-ylmethyl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and phenyl group provide a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(16-12-14-9-5-11-18-14)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXODBNLUFJZLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![CYCLOPROPYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5807855.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
![(E)-1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5807895.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)



